![molecular formula C26H26FN3O3S B2549783 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea CAS No. 946351-38-8](/img/structure/B2549783.png)
1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea
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Description
1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea, also known as JNJ-42756493, is a small molecule inhibitor of the bromodomain and extraterminal (BET) family of proteins. BET proteins are transcriptional regulators that play a critical role in gene expression and have been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. JNJ-42756493 has shown promise as a potential therapeutic agent for the treatment of these diseases.
Scientific Research Applications
Inhibition of Thromboxane A2
One study discusses a synthetic sulfonylurea compound's effects on thromboxane A2 (TXA2) synthesis and its receptor, demonstrating inhibitory effects on platelet aggregation and vascular smooth muscle contraction. This compound, though not the exact chemical specified, shares structural similarities with 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea, showcasing the potential for similar compounds to modulate platelet activity and vascular responses, potentially offering avenues for therapeutic applications in cardiovascular diseases (Lu et al., 2012).
Synthetic Applications
Research into the synthesis and conversions of related sulfone compounds highlights the chemical versatility and potential for creating complex organic molecules. These studies demonstrate the utility of sulfone derivatives in synthesizing o-quinodimethanes, which are crucial intermediates in organic synthesis, indicating the broader applicability of similar sulfonylurea compounds in synthetic organic chemistry (Lenihan & Shechter, 1999).
Hydroxyl Group Protection in Carbohydrate Chemistry
Another application is seen in the protection of hydroxyl groups within carbohydrate chemistry, where related sulfonyl compounds have been used to safeguard reactive sites during synthesis processes. This method underscores the role of sulfonyl derivatives in facilitating complex carbohydrate synthesis, offering a glimpse into how our specific sulfonylurea compound might be applied in similar synthetic endeavors (Spjut et al., 2010).
Antibacterial Activities
Research on sulfone derivatives containing 1,3,4-oxadiazole moieties, similar in structure to the compound , has shown significant antibacterial activities against rice bacterial leaf blight. This suggests potential agricultural applications of sulfonylurea derivatives in managing plant diseases and enhancing crop protection strategies (Shi et al., 2015).
properties
IUPAC Name |
1-[2-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]sulfonylethyl]-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3O3S/c1-18-6-5-7-22(16-18)29-26(31)28-14-15-34(32,33)25-19(2)30(24-9-4-3-8-23(24)25)17-20-10-12-21(27)13-11-20/h3-13,16H,14-15,17H2,1-2H3,(H2,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRVRHZNMHCRIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCS(=O)(=O)C2=C(N(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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